molecular formula C25H39NO3 B1235274 Myxalamid B CAS No. 86934-10-3

Myxalamid B

Cat. No. B1235274
CAS RN: 86934-10-3
M. Wt: 401.6 g/mol
InChI Key: QQZJCNSHAVQKIC-DDKJXSSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxalamid B is a fatty amide.

Scientific Research Applications

Biosynthetic Pathways and Secondary Metabolite Production

  • Myxalamids, including Myxalamid B, are notable for their role as potent inhibitors of the eukaryotic electron transport chain. The biosynthetic gene clusters responsible for Myxalamid production have been identified in various myxobacteria. An interesting aspect of Myxalamid B biosynthesis is the determination of the origin of the isobutyryl-CoA (IB-CoA) starter unit, which varies between species. In Myxococcus xanthus, the IB-CoA originates from valine, while in Stigmatella aurantiaca, it derives from α-oxidation of iso-odd fatty acids. This connection between primary and secondary metabolism highlights the complex metabolic pathways involved in Myxalamid B production (Bode et al., 2007).

Metabolite Profiling and Discovery of Novel Compounds

  • Secondary metabolite screening of Myxococcus xanthus strains using LC-MS/MS profiling has identified various metabolites, including those analogous to Myxalamid A, B, and C series. This methodological approach led to the discovery of Myxalamid K, a new compound derived from M. xanthus, showcasing the potential of metabolite profiling in uncovering novel microbial secondary metabolites (Kim et al., 2009).

Combined Polyketide Synthase/Non-Ribosomal Peptide Synthetase Systems

  • The myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sga15 has been sequenced and analyzed, revealing that Myxalamids are formed by a combined polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) system. This system's understanding provides insights into how PKS and NRPS interact and may be manipulated for novel antibiotic production. The analysis has also highlighted a novel type of reductive chain release in the biogenesis of Myxalamids, contributing to our understanding of complex biosynthetic pathways (Silakowski et al., 2001).

properties

CAS RN

86934-10-3

Molecular Formula

C25H39NO3

Molecular Weight

401.6 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C25H39NO3/c1-18(2)15-21(5)24(28)22(6)16-19(3)13-11-9-8-10-12-14-20(4)25(29)26-23(7)17-27/h8-16,18,22-24,27-28H,17H2,1-7H3,(H,26,29)/b9-8-,12-10+,13-11+,19-16+,20-14+,21-15+/t22-,23+,24+/m1/s1

InChI Key

QQZJCNSHAVQKIC-DDKJXSSXSA-N

Isomeric SMILES

C[C@@H](CO)NC(=O)/C(=C/C=C/C=C\C=C\C(=C\[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)\C)/C

SMILES

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Canonical SMILES

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

synonyms

myxalamid B
myxalamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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